molecular formula C11H15ClN2O B11878840 3-Chloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

3-Chloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

Cat. No.: B11878840
M. Wt: 226.70 g/mol
InChI Key: WROPBPLDCPVEHO-UHFFFAOYSA-N
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Description

3-Chloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is a synthetic organic compound that belongs to the class of naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted pyridine.

    Cyclization: The precursor undergoes cyclization to form the naphthyridine core.

    Chlorination: Introduction of the chlorine atom at the 3-position is achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Isopropylation: The isopropyl group is introduced through alkylation reactions using isopropyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxo-derivatives.

    Reduction: Reduction reactions might convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a naphthyridine-2-one derivative, while substitution could produce various substituted naphthyridines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Chloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies would be required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
  • 3-Bromo-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

Uniqueness

3-Chloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is unique due to the specific positioning of the chlorine and isopropyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

3-chloro-6-propan-2-yl-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one

InChI

InChI=1S/C11H15ClN2O/c1-7(2)14-4-3-10-8(6-14)5-9(12)11(15)13-10/h5,7H,3-4,6H2,1-2H3,(H,13,15)

InChI Key

WROPBPLDCPVEHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2=C(C1)C=C(C(=O)N2)Cl

Origin of Product

United States

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